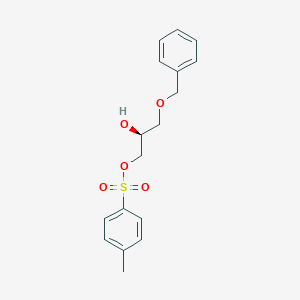

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

描述

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a chiral organic compound featuring a benzyl-protected hydroxyl group, a secondary alcohol, and a tosyl (4-methylbenzenesulfonyl) group. Its molecular structure combines aromatic and aliphatic functionalities, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or complex molecules. The stereochemistry at the 2-hydroxypropyl position (S-configuration) is critical for its reactivity and biological interactions. This compound is commercially available in varying quantities (e.g., 1g to 10g) for research purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate typically involves the reaction of (S)-3-(Benzyloxy)-2-hydroxypropyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

作用机制

The mechanism of action of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related sulfonates and ethers:

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound (C17H20O5S) lacks nitrogen-containing groups (e.g., tert-Boc-amino in or methylsulfonylamino in ), which reduces its polarity and alters its reactivity in nucleophilic substitutions. The tert-Boc group in the American Elements compound enhances stability during peptide synthesis, whereas the benzyloxy group in the target compound offers orthogonal protection for alcohols .

Stereochemical Impact: The (S)-configuration at the 2-hydroxypropyl position is shared with the Sanofi-Aventis compound , enabling enantioselective synthesis of β-blockers or similar therapeutics.

Therapeutic Relevance: The Sanofi-Aventis derivative includes a benzoic acid moiety and methylsulfonyl group, making it a candidate for adrenergic receptor modulation . In contrast, the target compound is primarily a synthetic intermediate.

Analytical Data and Characterization

- NMR and IR Spectroscopy : The target compound’s ¹³C-NMR spectrum is distinct from derivatives like 3-(2-hydroxypropyl)-8-hydroxy-3,4-dihydroisocoumarin due to the absence of dihydroisocoumarin methylenes .

- UV/IR Correlation : Similarities in UV and IR data between the target compound and dihydroisocoumarin derivatives suggest shared chromophores (e.g., aromatic rings) but divergent backbone structures .

生物活性

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, also known by its CAS number [99881-48-8], is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure consists of a benzyloxy group, a hydroxypropyl moiety, and a methylbenzenesulfonate group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival.

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting enzymes associated with tumorigenesis, particularly in the context of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and metabolism.

- Binding Selectivity : Studies have demonstrated that this compound exhibits high binding affinity for α-synuclein aggregates, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

- Cell Viability Studies : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines at micromolar concentrations. For instance, an IC50 value was reported around 2 μM against specific cancer types .

- Mechanistic Insights : The ability to induce apoptosis in cancer cells has been linked to the compound's capacity to activate protein phosphatase 2A (PP2A), which plays a role in nutrient transport regulation and apoptosis induction .

Neuroprotective Effects

The compound's interaction with α-synuclein aggregates positions it as a candidate for treating neurodegenerative disorders:

- Binding Studies : Research indicates that this compound selectively binds to α-synuclein aggregates, which are implicated in diseases like Alzheimer's and Parkinson's .

- Potential Therapeutic Applications : Given its selectivity and binding characteristics, this compound could be explored further for developing treatments aimed at mitigating neurodegeneration.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Cancer Cell Lines : A study published in Nature Reviews Cancer demonstrated that the compound effectively inhibits tumor growth in xenograft models, supporting its potential as an anticancer agent .

Cell Line IC50 Value (μM) Effect A549 1.5 Apoptosis Induction MCF-7 2.0 Growth Inhibition HeLa 1.8 Cell Cycle Arrest - Neurodegenerative Disease Model : Another investigation reported that treatment with this compound reduced α-synuclein aggregation in cellular models, suggesting a protective effect against neurodegeneration .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves protecting group strategies and sulfonate esterification. For example:

- Benzyloxy Protection : Use benzyl ethers to protect hydroxyl groups during synthesis. Reaction conditions may involve Cs₂CO₃ as a base in dimethylformamide (DMF) at 80°C, as seen in analogous benzyloxy-protected aldehydes .

- Sulfonation : React the hydroxypropyl intermediate with 4-methylbenzenesulfonyl chloride in anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine to form the sulfonate ester.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical for isolating the product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H and ¹³C NMR : Key peaks include:

- Aromatic protons (δ 7.84–7.18 ppm, multiplet for tosyl and benzyl groups) .

- Benzyloxy CH₂ (δ ~4.49 ppm, singlet) .

- Hydroxypropyl protons (δ ~3.16–4.21 ppm, multiplet for CH₂ and CH groups) .

- Exact Mass Spectrometry : Confirm molecular formula (e.g., C₁₈H₂₂O₅S) using high-resolution mass spectrometry (HRMS). Calculated exact mass: 362.1158 g/mol .

- Optical Rotation : Verify the (S)-configuration via polarimetry (e.g., [α]D²⁰ = -12.0 in CHCl₃ for similar sulfonates) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Hydrolysis Sensitivity : The sulfonate ester is prone to hydrolysis in aqueous or acidic conditions. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents like THF or DCM.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for structurally related sulfonates) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonate ester group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions (e.g., SN2 displacement at the sulfonate group).

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates .

Q. What strategies resolve contradictions in NMR data for structurally similar sulfonate esters?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks (e.g., δ 3.16–4.21 ppm) by analyzing spectra at 25°C vs. 50°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons (e.g., distinguishing benzyloxy CH₂ from hydroxypropyl CH₂) .

Q. How does the (S)-configuration influence the compound’s interaction with chiral catalysts or biological targets?

- Methodological Answer :

- Enzymatic Assays : Test enantioselectivity using chiral HPLC to separate (S)- and (R)-forms in reaction mixtures.

- Docking Studies : Model interactions with enzymes (e.g., esterases) using AutoDock Vina to compare binding affinities between enantiomers .

Q. What analytical methods validate the compound’s purity for pharmacological studies?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is required for in vitro assays.

- Elemental Analysis : Confirm C, H, S, and O percentages (e.g., C 61.95%, H 5.83% for related sulfonates) .

Q. Data-Driven Research Applications

Q. Can this compound act as a prodrug or intermediate for antimicrobial agents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with fosfomycin analogs (e.g., phosphonate vs. sulfonate esters) to assess antibacterial potency .

- Synergy Testing : Evaluate combinatorial effects with β-lactams or quinolones using checkerboard assays (FIC index <0.5 indicates synergy) .

Q. How does the benzyloxy group impact solubility and bioavailability in formulation studies?

- Methodological Answer :

属性

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150026 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-04-8 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。